2,2,3,3,4,4,5-Heptafluorononanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
498543-97-8 |
|---|---|
Molecular Formula |
C9H11F7O2 |
Molecular Weight |
284.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5-heptafluorononanoic acid |
InChI |
InChI=1S/C9H11F7O2/c1-2-3-4-5(10)7(11,12)9(15,16)8(13,14)6(17)18/h5H,2-4H2,1H3,(H,17,18) |
InChI Key |
LDTCDPAKQFHNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(C(C(=O)O)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Environmental Distribution, Fate, and Transport Mechanisms of 2,2,3,3,4,4,5 Heptafluorononanoic Acid
Atmospheric and Hydrological Transport Pathways of Fluorinated Carboxylic Acids
Fluorinated carboxylic acids are ubiquitous in the environment, having been detected in even remote regions, which points to their capacity for long-range atmospheric transport. mdpi.com A significant indirect source of PFCAs in the atmosphere is the degradation of precursor compounds, such as fluorotelomer alcohols (FTOHs). mdpi.comsemanticscholar.org The atmospheric lifetime of some of these precursors can be on the order of days, allowing for their transport and subsequent breakdown into persistent PFCAs. semanticscholar.org
Once in the atmosphere, PFCAs can be transported over long distances before being deposited onto land and water surfaces through wet (rain and snow) and dry deposition.
In aquatic systems, the transport of PFCAs is largely governed by their high water solubility and limited degradation. They can be transported over long distances in rivers and oceans. pops.int Groundwater is another significant pathway for the hydrological transport of these compounds. Contamination of groundwater can occur near industrial facilities and sites where aqueous film-forming foams (AFFF) have been used. pfaswaterexperts.org This contaminated groundwater can then act as a long-term source of PFAS to surface water bodies like streams and rivers. researchgate.net
Bioaccumulation and Biota Uptake Mechanisms across Trophic Levels
Long-chain PFCAs are known to be bioaccumulative, meaning they can build up in the tissues of living organisms to concentrations higher than those in the surrounding environment. nih.govacs.org The bioaccumulation potential of PFCAs generally increases with the length of the perfluorinated carbon chain. nih.govresearchgate.net
The uptake and accumulation of PFCAs in organisms are not solely dependent on partitioning into lipids, which is a common mechanism for many persistent organic pollutants. Interactions with proteins, such as serum albumin and liver fatty acid binding proteins, play a significant role in the distribution and retention of PFCAs in the body. acs.orgmdpi.com
Several metrics are used to quantify the bioaccumulation of these compounds:
Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water. Studies on Daphnia magna have shown that BAFs for perfluoroalkyl acids (PFAs) increase with increasing perfluoroalkyl chain length. researchgate.net
Biota-Sediment Accumulation Factor (BSAF): The ratio of the concentration of a chemical in a benthic organism to its concentration in the sediment.
Interactive Table: Bioaccumulation and Biota-Sediment Accumulation Factors for Selected PFCAs
| Organism | Compound | BAF (L/kg) | BSAF (kg OC/kg wet wt) |
| Daphnia magna | PFOA (C8) | 150 | - |
| Daphnia magna | PFNA (C9) | 280 | - |
| Fathead Minnow | PFOA (C8) | up to 26.6 | - |
| Teleostei (Fish) | PFOA (C8) | - | 0.00283 |
| Teleostei (Fish) | PFOS (C8 Sulfonate) | - | 0.0580 |
Data compiled from multiple sources. nih.govresearchgate.netnih.gov Note that BAF and BSAF values can vary significantly depending on the species, environmental conditions, and study methodology.
PFCAs have also been shown to biomagnify, meaning their concentrations increase at successively higher levels in the food chain. pops.int This has been observed in terrestrial food chains, such as the lichen-caribou-wolf food web. pops.int
Advanced Analytical Techniques for the Detection and Quantification of 2,2,3,3,4,4,5 Heptafluorononanoic Acid
Chromatographic Separation Methods for Fluorinated Carboxylic Acids
Chromatography is a cornerstone for the analysis of fluorinated compounds, enabling their separation from complex sample matrices prior to detection. Gas and liquid chromatography, coupled with mass spectrometry or other detectors, provide robust platforms for both qualitative and quantitative analysis.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. However, perfluorinated carboxylic acids (PFCAs), including 2,2,3,3,4,4,5-Heptafluorononanoic acid, are non-volatile due to their polar carboxyl group. shimadzu.com.sg Consequently, a derivatization step is typically required to convert the acidic proton into a less polar, more volatile functional group, such as an alkyl ester. researchgate.net This transformation allows the analyte to be compatible with GC analysis. researchgate.net
Recent advancements have focused on rapid derivatization methods to improve sample throughput. One such method involves the use of diphenyl diazomethane (B1218177) for the quantitation of C2–C14 PFCAs. This reaction is completed in under a minute and allows for the effective separation of even ultrashort-chain PFCA derivatives. nih.gov The use of negative chemical ionization (NCI) in the mass spectrometer can significantly enhance sensitivity for electronegative compounds like PFCAs. shimadzu.com.sgresearchgate.net Alternative approaches that eliminate the need for derivatization include direct sample inlet (DI) probes, which volatilize the sample directly near the ion source of the mass spectrometer. shimadzu.com
| Parameter | Value Range | Notes |
|---|---|---|
| Applicability | C2–C14 PFCAs | Includes short, long, and ultrashort-chain compounds |
| Derivatization Time | <1 minute | Reaction with diphenyl diazomethane |
| Instrument Detection Limits (IDLs) | 8 – 220 fg | Per injection on the instrument |
| Method Detection Limits (MDLs) | 0.06 – 14.6 pg/mL | For 500 mL aqueous samples |
| Sample Matrix Recoveries | 83 – 130% | Validated in tap water, rainwater, and ocean water |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for analyzing PFCAs in various environmental and biological samples. restek.comnih.gov This method does not typically require derivatization, as it directly analyzes compounds in the liquid phase. It offers high sensitivity and selectivity, making it ideal for trace analysis in complex matrices like water, serum, and tissue. restek.comnih.gov
The analysis is typically performed using reversed-phase chromatography, often with a C18 column. restek.com Electrospray ionization (ESI) in negative ion mode is the standard for ionizing the carboxylic acids, which are then detected using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. restek.comunimi.it This approach allows for the specific detection of a precursor ion (the deprotonated molecule, [M-H]⁻) and its characteristic product ions, minimizing interferences from the sample matrix. restek.com For Perfluorononanoic acid (PFNA), a common analysis involves monitoring the transition of the precursor ion at m/z 463.16 to a product ion at m/z 419.19. restek.com
| Parameter | Condition |
|---|---|
| LC Column | Raptor C18 (50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water and Methanol |
| Ionization Mode | Electrospray (ESI), Negative |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 463.16 |
| Product Ion (m/z) | 419.19 |
| Retention Time (tR) | 5.50 min |
While LC-MS/MS is highly prevalent, High-Performance Liquid Chromatography (HPLC) can be paired with other detectors. PFCAs have very weak ultraviolet (UV) absorbance, making direct detection with UV or Photodiode Array (PDA) detectors challenging, especially at low concentrations found in environmental samples. nih.govresearchgate.net
To overcome this, derivatization can be employed to attach a chromophore or fluorophore to the carboxylic acid group. Fluorescence detection, in particular, offers high sensitivity and selectivity. nih.govlabmanager.com A common approach is to derivatize PFCAs with a fluorescent reagent such as 3-bromoacetyl coumarin. nih.govresearchgate.net This allows for the detection of a wide range of PFCAs (from C3 to C12) at parts-per-billion (ppb) levels. nih.gov When combined with a preconcentration step like solid-phase extraction (SPE), detection limits can be pushed into the parts-per-trillion (ppt) range, making the method suitable for water analysis. nih.govresearchgate.net
| Parameter | Details |
|---|---|
| Derivatizing Agent | 3-bromoacetyl coumarin |
| Detection Wavelengths | Excitation: 306 nm, Emission: 420 nm |
| Limits of Detection (LOD) | 4.3 – 7.5 ppb |
| LOD with SPE Preconcentration | 43 – 75 ppt |
| Applicability | Separation of C3 to C12 PFCAs |
Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable for the structural elucidation and characterization of molecules. Nuclear Magnetic Resonance and Infrared Spectroscopy provide detailed information about the chemical structure and functional groups of this compound.
NMR spectroscopy is a powerful tool for unambiguous structure determination.
¹H NMR: In the ¹H NMR spectrum of this compound (CF₃CF₂CF₂CF₂CH₂CH₂CH₂CH₂COOH), several distinct signals are expected. The proton of the carboxylic acid (-COOH) would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The four methylene (B1212753) groups (-CH₂) would each produce a unique signal. The signals for the protons closer to the electronegative fluorine atoms and the carboxylic acid group would appear further downfield. Spin-spin coupling would be observed between adjacent, non-equivalent methylene groups, resulting in complex splitting patterns (e.g., triplets or multiplets). docbrown.info
¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and a natural abundance of 100%, it provides high sensitivity. stanford.edu The spectrum of this compound would show distinct resonances for the fluorine atoms in the CF₃ group and each of the three CF₂ groups. The chemical shifts and coupling patterns (J-coupling) between non-equivalent fluorine nuclei provide definitive information about the fluorinated chain's structure. nih.gov ¹⁹F NMR can also be used as a quantitative method for determining the content of fluorinated compounds in a sample. nih.gov
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a PFCA like this compound is characterized by several strong, distinct absorption bands.
Key characteristic absorptions include:
O-H Stretch: A very broad and strong band from the carboxylic acid hydroxyl group, typically appearing in the range of 2500-3300 cm⁻¹. researchgate.net
C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, typically found around 1700-1785 cm⁻¹. The exact position can indicate whether the acid is in a monomeric or dimeric (hydrogen-bonded) state. researchgate.netnih.gov
C-F Stretch: Very strong and intense absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of carbon-fluorine bonds. researchgate.net The complexity of these bands provides a fingerprint for the specific fluorinated alkyl chain.
The spectrum for the closely related perfluorononanoic acid shows prominent peaks in these regions, confirming the presence of both the carboxylic acid function and the extensive C-F bonding. nist.gov
Electrophoretic and Immunochemical Approaches (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Immunoassays)
While chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound, other techniques such as electrophoretic and immunochemical methods offer potential for screening and complementary analysis.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a potential high-throughput screening approach for PFAS detection. The principle of an ELISA involves the use of specific antibodies that bind to a target analyte. creative-diagnostics.comthermofisher.com For a compound like this compound, this would require the development of monoclonal or polyclonal antibodies that specifically recognize the molecule or a closely related group of C9 PFCAs. The development of such an assay involves immobilizing either a capture antibody or the antigen onto a microplate, followed by a series of incubation and wash steps with enzyme-conjugated antibodies and a substrate that produces a measurable signal, such as a color change. mdpi.com The intensity of this signal is proportional to the concentration of the analyte in the sample. thermofisher.com
A significant challenge in developing an immunoassay for a specific PFAS is achieving high specificity and minimizing cross-reactivity. nih.gov Given the structural similarity among various PFAS, an antibody developed for this compound might also bind to other perfluorononanoic acid (PFNA) isomers or other PFCAs, leading to potential overestimation of the target compound's concentration. Despite these challenges, immunoassays are valuable for rapid, cost-effective preliminary screening of a large number of samples, with positive results then confirmed by more definitive methods like LC-MS/MS. While ELISAs have been developed for more common PFAS like perfluorooctanoic acid (PFOA), specific commercial ELISA kits for this compound are not widely documented.
Electrophoretic techniques , particularly Capillary Electrophoresis (CE) , offer another avenue for the analysis of ionic compounds like this compound. CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. nih.gov For small, anionic molecules like PFCAs, CE can provide rapid and highly efficient separations. mdpi.com Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate both neutral and charged analytes and improve selectivity. mdpi.com Detection can be achieved through various means, including indirect UV detection or by coupling the capillary to a mass spectrometer (CE-MS). The use of fluorescent labeling agents can also enable highly sensitive detection with laser-induced fluorescence (LIF). researchgate.net While CE has been successfully applied to the analysis of various fatty acids and other small organic acids, its application specifically for the routine quantification of this compound in environmental and biological matrices is less common than LC-based methods and is an area of ongoing research. nih.govnih.govoadoi.org
Method Validation, Quality Assurance, and Quality Control for this compound Analysis in Environmental and Biological Samples
The generation of reliable and defensible data for this compound in environmental and biological samples necessitates rigorous method validation and the implementation of comprehensive quality assurance (QA) and quality control (QC) programs. pfigueiredo.org These procedures ensure that an analytical method is suitable for its intended purpose and consistently produces accurate and precise results. npra.gov.my Regulatory bodies and international organizations provide guidelines for method validation, such as those from the U.S. Environmental Protection Agency (EPA) and the International Council for Harmonisation (ICH). pfigueiredo.orgepa.govdemarcheiso17025.com
Method Validation
Method validation is the process of demonstrating that an analytical procedure is fit for its intended use. npra.gov.my For the analysis of this compound, key validation parameters include:
Linearity and Range : This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. ajpaonline.com It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥0.99. demarcheiso17025.com
Accuracy : Accuracy reflects the closeness of a measured value to a true or accepted reference value. researchgate.net It is often determined through spike-recovery experiments, where a known quantity of the analyte is added to a real sample matrix (e.g., groundwater, serum) and the percentage of the added analyte that is recovered is calculated. cipac.org Acceptable recovery ranges can vary depending on the matrix and concentration but are often expected to be within 70-130%.
Precision : Precision measures the degree of agreement among a series of individual measurements under the same conditions. researchgate.net It is typically expressed as the relative standard deviation (RSD) of replicate measurements. ikev.org Repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision) are assessed. demarcheiso17025.com An RSD of ≤20% is often considered acceptable for trace analysis in complex matrices. pfigueiredo.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net The LOQ is a critical parameter for risk assessment and regulatory compliance.
Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers, metabolites, or matrix interferences, that may be present in the sample. researchgate.net
The following table summarizes typical method validation parameters and acceptance criteria for the analysis of short-chain PFAS like this compound in water using LC-MS/MS, based on general validation guidelines and performance of similar analytes in multi-laboratory studies. epa.govnih.govresearchgate.net
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (r²) | Correlation coefficient of the calibration curve across the working range. | ≥ 0.99 |
| Accuracy (% Recovery) | Recovery of a known amount of analyte spiked into a sample matrix. | 70 - 130% |
| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | ≤ 20% |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Matrix- and instrument-dependent, typically in the low ng/L range for water. |
| Specificity | Ability to differentiate the analyte from interferences. | No significant interference at the analyte's retention time. |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential to ensure the ongoing reliability of analytical results. epa.gov This involves a set of routine procedures to monitor the performance of the analytical method. For the analysis of this compound, key QA/QC measures include:
Method Blanks : A method blank (or laboratory reagent blank) is an analyte-free matrix (e.g., ultrapure water) that is carried through the entire analytical process alongside the actual samples. epa.gov It is used to assess potential contamination from reagents, glassware, or the instrument itself.
Field Blanks : A field blank is prepared in the field using analyte-free water to check for contamination that may occur during sample collection and transport. epa.gov
Duplicate Samples : A laboratory duplicate is a second aliquot of a sample that is processed and analyzed independently. The relative percent difference (RPD) between the duplicate results is used to assess method precision. researchgate.net
Matrix Spikes/Matrix Spike Duplicates (MS/MSD) : These are field samples spiked with a known concentration of the analyte. They are used to evaluate the effect of the sample matrix on the accuracy and precision of the method.
Internal Standards/Surrogates : For methods like isotope dilution LC-MS/MS, isotopically labeled analogs of the target analytes are added to every sample before extraction. dtic.mil These standards are used to correct for matrix effects and variations in instrument response, improving the accuracy and precision of quantification.
Certified Reference Materials (CRMs) : When available, CRMs (materials with a certified concentration of the analyte in a specific matrix) are analyzed to provide an independent assessment of method accuracy.
Multi-laboratory validation studies, such as those conducted for EPA Method 1633 which includes 40 PFAS, are crucial for establishing the ruggedness and reproducibility of a method across different laboratories and instrument platforms. epa.govclu-in.org Such studies provide the basis for establishing standardized QC acceptance criteria, ensuring data comparability and reliability for environmental monitoring and human exposure assessment. dtic.mil
Environmental and Biological Transformation and Degradation Pathways of 2,2,3,3,4,4,5 Heptafluorononanoic Acid
Microbial Biodegradation Mechanisms
Microbial degradation is considered a cost-effective and environmentally sound method for addressing "forever chemicals" like fluorinated acids. nih.gov However, the efficiency and pathways of biodegradation vary significantly depending on the specific compound, microbial species, and environmental conditions. nih.gov Polyfluoroalkyl substances, which contain some carbon-hydrogen bonds, are generally more susceptible to microbial attack than perfluoroalkyl compounds. nih.gov
Under aerobic conditions, certain bacteria have demonstrated the ability to transform some PFAS. nih.gov The proposed mechanisms for the aerobic biodegradation of fluorinated organic compounds often involve enzymatic catalysis, for instance by cytochrome P450 monooxygenase, and processes like beta-oxidation. nih.gov The presence of C-H bonds at the α-carbon position appears to facilitate the initial microbial attack. nih.gov
Enzymatic approaches are a promising alternative for the degradation of these recalcitrant compounds. the-innovation.org Enzymes create a specific chiral environment near their active site, which can facilitate interactions with fluorinated molecules and enable their precise and selective transformation. the-innovation.orgthe-innovation.org A variety of enzymes have been studied for their role in synthesizing or degrading fluorinated compounds, including:
Cytochrome P450 enzymes
Aldolases
Lipases
Transaminases
Fluoroacetate dehalogenases
Fluorinases nih.govresearchgate.net
One notable example is the fluoroacetyl-CoA thioesterase (FlK) from the microbe Streptomyces cattleya, which shows a high degree of selectivity for fluorinated substrates over their non-fluorinated analogs, accelerating hydrolysis by a factor of 10,000. nih.gov This selectivity is achieved through a catalytic mechanism involving deprotonation at the Cα position. nih.gov
Anaerobic conditions also present viable pathways for the degradation of fluorinated compounds. nih.gov Research has focused on developing anaerobic membrane bioreactors (AnMBRs) to remove PFAS from water through processes like reductive defluorination. buffalo.edu
Certain microorganisms, such as Acidimicrobiaceae sp. strain A6, have been shown to defluorinate PFAS under anaerobic conditions. confex.com This bacterium can utilize an anode in microbial electrolysis cells (MECs) as an electron acceptor, which circumvents operational issues related to iron build-up in other systems. confex.com In studies using MECs, significant decreases in perfluorooctanoic acid (PFOA) concentrations were observed after 18 days of incubation with active A6 cultures. confex.com However, high concentrations of some PFCAs, such as PFOA, can have an inhibitory effect on the performance of anaerobic digestion systems. digitellinc.com
A primary indicator of PFCA biodegradation is the release of fluoride (B91410) ions (defluorination) and the formation of shorter-chain PFCAs through a process known as chain shortening. nih.govuobaghdad.edu.iq The biotransformation of most PFAS is thought to ultimately lead to the formation of terminal perfluoroalkyl sulfonic or carboxylic acid products. mdpi.com
For example, the biodegradation of PFOA by Pseudomonas strains has been shown to produce metabolites such as perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA). researchgate.net Similarly, the biotransformation of 6:2 fluorotelomer carboxylic acid (6:2 FTCA) in activated sludge resulted in the formation of PFHxA, PFPeA, and perfluorobutanoic acid (PFBA). njit.edu Studies with Pseudomonas mosselii strain 5(3) on C7-C10 PFCAs showed that transformation proceeds via perfluorohexanoic acid with the corresponding release of fluoride ions. nih.gov
| Parent Compound | Microorganism/System | Observed Biotransformation Products | Key Transformation Process |
|---|---|---|---|
| Perfluorooctanoic acid (PFOA) | Pseudomonas aeruginosa | Perfluorohexanoic acid (PFHxA) | Chain Shortening researchgate.net |
| Perfluorooctanoic acid (PFOA) | Pseudomonas putida | Perfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), Perfluoroheptanoic acid (PFHpA) | Chain Shortening researchgate.net |
| Perfluorooctanoic acid (PFOA) | Pseudomonas plecoglossicida DD4 | Perfluoroheptanoic acid | Defluorination & Chain Shortening uobaghdad.edu.iq |
| C7-C10 PFCAs | Pseudomonas mosselii 5(3) | Perfluorohexanoic acid, Fluoride ions | Defluorination & Chain Shortening nih.gov |
| 6:2 Fluorotelomer carboxylic acid (6:2 FTCA) | Municipal Activated Sludge | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA) | Defluorination & Chain Shortening njit.edu |
Specific microbial strains and consortia play a crucial role in the degradation of fluorinated acids. The genus Pseudomonas has been frequently identified as a promising candidate for PFAS biodegradation. researchgate.net Several studies have demonstrated the ability of various Pseudomonas species to degrade compounds like PFOA and PFOS. mdpi.comresearchgate.net
Pseudomonas mosselii strain 5(3) , isolated from pesticide-contaminated soil, was able to completely utilize C7-C10 PFCAs as its sole source of carbon and energy over seven days. nih.gov Genomic analysis of this strain revealed genes responsible for the degradation of fluorinated compounds, including haloalkane dehalogenase and fluoride ion transporter genes. nih.gov
Pseudomonas plecoglossicida strain DD4 demonstrated the ability to metabolize PFOA (at 1000 mg/L) as its only carbon source, resulting in the release of 132 mg/L of fluoride ions. uobaghdad.edu.iq
Pseudomonas aeruginosa and Pseudomonas putida have also shown success in biodegrading PFOA and PFOS, with removal percentages of up to 27.9% for PFOA and 47.3% for PFOS after 96 hours. mdpi.comresearchgate.net
Acidimicrobium sp. strain A6 is notable for its ability to defluorinate PFOA under anaerobic conditions. confex.com
Fungi, such as Phanerochaete chrysosporium, are also being investigated for their potential to degrade fluorinated compounds. nih.govresearchgate.net
Abiotic Degradation Processes in Environmental Systems (e.g., photolysis, hydrolysis, thermal degradation)
In addition to biological processes, abiotic factors can contribute to the degradation of fluorinated carboxylic acids in the environment, although these processes are often slow.
Photolysis : The photochemical decomposition of PFCAs in water under UV light is a slow process but can be significantly enhanced by increasing the temperature or by adding Fe(3+). researchgate.net For PFOA, increasing the temperature from 25°C to 85°C under UV light increased decomposition from 34% to 99% and the defluorination ratio from 8% to 50% within 60 minutes. researchgate.net The degradation mechanism involves the homolytic breakage of the C-C bond between the alkyl chain and the carboxyl group. nih.gov
Thermal Degradation : Thermal-induced degradation of PFCAs is also feasible, with reaction rates increasing with temperature and acidity. nih.gov Studies conducted at temperatures of 40°C, 60°C, and 80°C showed that the degradation rate constant increased with the acidity of the solution and the carbon chain length of the PFCA. nih.gov
Hydrolysis : Due to the strength of the C-F and C-C bonds, hydrolysis of PFCAs is generally considered a negligible degradation pathway under typical environmental conditions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Biodegradability of Fluorinated Carboxylic Acids
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and potential for biodegradation of chemicals based on their molecular structure. For PFAS, QSAR models are being developed to estimate key environmental indicators like the octanol-water partition coefficient (logKOW), which helps in evaluating their environmental behavior. nih.gov
By establishing relationships between molecular structures and their biodegradability, these models can help design new fluorinated compounds that are more susceptible to microbial degradation. nih.gov For example, a three-dimensional QSAR (3D-QSAR) model was used to identify that introducing electronegative or bulky groups at specific active sites could increase the biodegradability of fluoroquinolone derivatives. nih.gov Such predictive models are crucial for assessing the environmental persistence of existing fluorinated acids and for guiding the development of more environmentally friendly alternatives. researchgate.net
Remediation and Mitigation Strategies for 2,2,3,3,4,4,5 Heptafluorononanoic Acid Contamination
Physical and Chemical Treatment Technologies for Fluorinated Acid Removal
Physical and chemical treatment technologies are the most established methods for removing PFAS from contaminated water. researchgate.net These technologies can be broadly categorized into those that separate the contaminants from the medium and those that aim to destroy the chemical structure of the compounds.
Adsorption and Filtration Systems
Adsorption and filtration are separation technologies that physically remove PFAS from water without destroying them. mdpi.com This creates a concentrated waste stream that requires further management.
Adsorption: This process involves the accumulation of PFAS molecules onto the surface of a porous material. nih.gov
Granular Activated Carbon (GAC): GAC is the most widely studied and used treatment for PFAS removal. nih.govepa.gov Its high porosity and large surface area provide ample sites for PFAS to adsorb. epa.govepa.gov GAC is generally more effective at removing longer-chain PFAS compounds. nih.gov
Ion Exchange Resins: These are synthetic polymers that can remove charged contaminants from water. epa.gov Anion exchange resins are effective for removing negatively charged PFAS like fluorinated carboxylic acids. epa.gov They act like small magnets, attracting and holding onto the PFAS molecules. epa.gov
Filtration: Membrane filtration technologies use pressure to force water through a semi-permeable membrane, which blocks the passage of PFAS molecules.
Nanofiltration (NF) and Reverse Osmosis (RO): High-pressure membranes like NF and RO are highly effective at removing a wide range of PFAS, with removal rates often exceeding 90%. epa.govepa.gov RO membranes are generally "tighter" than NF membranes and can achieve higher removal percentages. epa.govepa.gov These systems concentrate PFAS in a reject stream, which requires disposal. mdpi.com
| Technology | Mechanism | Effectiveness | Considerations |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Adsorption onto porous carbon media epa.gov | Effective for long-chain PFAS; less so for short-chain nih.gov | Requires periodic replacement and disposal/regeneration of spent carbon. |
| Ion Exchange Resins | Anion exchange attracts and captures negatively charged PFAS epa.gov | Can be highly effective for a range of PFAS. | Resin requires regeneration or disposal, which can be costly. |
| Nanofiltration (NF) / Reverse Osmosis (RO) | Separation using a semi-permeable membrane epa.gov | >90% removal for a wide range of PFAS epa.gov | Energy-intensive; produces a concentrated waste stream (reject) that needs management. mdpi.com |
Advanced Oxidation Processes (AOPs) for C-F Bond Cleavage
Advanced Oxidation Processes (AOPs) are treatment methods designed to degrade persistent organic pollutants. researchgate.net They rely on the generation of highly reactive radicals, such as hydroxyl radicals, to break down contaminants. mdpi.com However, the extreme stability of the carbon-fluorine (C-F) bond in compounds like 2,2,3,3,4,4,5-Heptafluorononanoic acid makes them resistant to attack by many common AOPs. nih.govresearchgate.net
Several AOPs have been investigated for PFAS degradation with varying success:
Plasma and Sonochemical Oxidation: These methods create localized high-energy conditions to break down PFAS. researchgate.net
Heterogeneous Photocatalysis: This process uses a catalyst and light to generate radicals for degradation. researchgate.net
Persulfate-Based AOPs: The sulfate (B86663) radical, with a higher oxidation potential than the hydroxyl radical, has shown more effectiveness in degrading some PFAS. mdpi.com
While promising, AOPs can be energy-intensive and may lead to the formation of shorter-chain PFAS intermediates rather than complete mineralization to fluoride (B91410) ions and carbon dioxide. nih.gov
Electrochemical Degradation of Fluorinated Carboxylic Acids
Electrochemical oxidation has emerged as a promising destructive technology for PFAS. nih.gov This process uses an electric current applied across electrodes to directly or indirectly oxidize the contaminants. nih.gov
The process typically involves the direct transfer of electrons from the PFAS molecule at the anode surface, initiating its breakdown. nih.gov It can also generate powerful oxidizing radicals at the electrode surface. acs.org Boron-doped diamond (BDD) electrodes have shown particular effectiveness in mineralizing PFAS due to their high reactivity. nih.gov
Research has demonstrated that electrochemical oxidation can achieve high degradation and defluorination rates for perfluorocarboxylic acids. nih.govnih.gov The process can break the C-C bonds and ultimately the C-F bonds, leading to the formation of shorter-chain acids and eventual mineralization. nih.govnih.gov
| Electrode Type | Key Finding | Reported Efficiency | Reference |
|---|---|---|---|
| Boron-Doped Diamond (BDD) | Effective mineralization confirmed by high defluorination. | 99% PFOA degradation and 69% defluorination achieved in one study. nih.gov | nih.gov |
| Fe Electrode (Electrocoagulation) | Degrades PFOA into shorter-chain byproducts with significant mineralization. | 100% removal of PFOA within 6 hours at optimal current density. sci-hub.ru | sci-hub.ru |
| Ti/SnO2-Sb based anodes | Demonstrated effective electrochemical decomposition of PFOA. | Performance varies with specific anode composition. capes.gov.br | capes.gov.br |
Bioremediation and Phytoremediation Approaches for Contaminated Sites
Bioremediation and phytoremediation are considered more environmentally friendly and potentially cost-effective approaches for managing contaminated sites. infinitalab.comdoaj.org
Bioremediation: This strategy uses microorganisms like bacteria and fungi to break down contaminants. frontiersin.org While bioremediation has been successful for many organic pollutants, the degradation of PFAS by microorganisms is challenging due to the strong C-F bond. infinitalab.comfrontiersin.org Current research indicates that while some microorganisms may be capable of transforming certain types of PFAS (precursor compounds), complete degradation of persistent compounds like this compound has not been widely demonstrated. frontiersin.orgrsc.org
Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. nih.govtauw.com For PFAS, the primary mechanism is phytoextraction, where plants take up the contaminants through their roots and accumulate them in their tissues (stems and leaves). nih.govresearchgate.net These plants can then be harvested to remove the PFAS from the site. nih.gov
Plant Uptake: Studies have shown that various plants can absorb PFAS. nih.gov The uptake efficiency can depend on the specific PFAS compound (with shorter-chain compounds often being more readily taken up) and the plant species. nih.govresearchgate.net
Limitations: A key challenge is that the plants primarily accumulate the PFAS rather than degrading them. tauw.com This means the harvested plant biomass is contaminated and requires careful disposal. nih.gov
| Approach | Mechanism | Potential | Challenges |
|---|---|---|---|
| Bioremediation (Microbial) | Breakdown of contaminants by bacteria and fungi. infinitalab.com | Cost-effective and environmentally friendly. frontiersin.org Can transform some PFAS precursors. rsc.org | Limited evidence for complete degradation of persistent fluorinated acids. frontiersin.org Slow process. infinitalab.com |
| Phytoremediation (Plant-based) | Uptake and accumulation of PFAS from soil and water into plant tissues (phytoextraction). nih.gov | Low-cost, in-situ method suitable for large areas. nih.govnih.gov | Does not destroy PFAS, leading to contaminated plant waste. tauw.com Effectiveness varies by plant and PFAS type. nih.gov |
Waste Management and Disposal Considerations for Fluorinated Acid-Containing Materials
The remediation technologies described above, particularly separation methods, generate waste materials with high concentrations of PFAS that require proper disposal. wisconsin.gov
Several disposal options are currently utilized or under investigation:
Incineration: High-temperature incineration is a potential method for the complete destruction of PFAS. mcfenvironmental.com However, it requires very high temperatures (often above 1,100°C) and sufficient residence time to ensure the C-F bonds are broken. plasticsengineering.org There are concerns about the potential for incomplete combustion and the release of harmful byproducts into the air. mcfenvironmental.commontrose-env.com
Landfilling: Disposing of PFAS-containing materials in specialized hazardous waste landfills is a common containment strategy. mcfenvironmental.com These landfills have engineered controls like liners and leachate collection systems to prevent the release of contaminants into the environment. plasticsengineering.org However, this method only contains the PFAS rather than destroying them. mcfenvironmental.com
Deep Well Injection: This method involves injecting liquid wastes containing PFAS deep underground into geologically stable rock formations, far below drinking water sources. mcfenvironmental.complasticsengineering.org This is considered to have a lower potential for environmental release compared to other methods. plasticsengineering.org
The U.S. Environmental Protection Agency (EPA) continues to research and provide guidance on the best available technologies for the destruction and disposal of PFAS-containing materials. montrose-env.com
Advanced Molecular and Computational Studies of 2,2,3,3,4,4,5 Heptafluorononanoic Acid
Conformational Analysis and Molecular Modeling of Fluorinated Carboxylic Acids
Conformational analysis, the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds, is fundamental to understanding its physical properties and chemical behavior. For fluorinated carboxylic acids like 2,2,3,3,4,4,5-heptafluorononanoic acid, this analysis is particularly complex due to the influence of highly electronegative fluorine atoms on the molecular geometry and energetics.
Molecular modeling has become an indispensable tool for investigating the conformational landscape of these molecules. Techniques such as Density Functional Theory (DFT) and ab initio Møller-Plesset perturbation theory (MP2) are employed to calculate the potential energy surface as a function of dihedral angles. These calculations help identify stable conformers (energy minima) and the energy barriers between them.
Studies on shorter-chain perfluorinated carboxylic acids, such as perfluoropropionic acid, reveal that the incorporation of fluorine atoms introduces unique structural features, leading to multiple distinct monomeric conformations. mdpi.com For instance, computational analyses have identified stable gauche and syn conformers, with the gauche form often being the lower-energy and more abundant state at ambient temperatures. mdpi.com This contrasts with their non-fluorinated hydrocarbon analogs, which may have a different number and type of stable conformations. The presence of the carboxylic acid group further complicates the analysis, as it can exist in syn and anti configurations, describing the relative orientation of the carbonyl and hydroxyl groups.
For a larger, partially fluorinated molecule like this compound, the conformational possibilities are significantly greater. The molecule possesses multiple rotatable C-C bonds, both within the fluorinated segment and the hydrocarbon tail. This results in a highly complex potential energy surface with numerous local energy minima, each corresponding to a different conformer. The interplay between steric repulsion of the bulky fluorine atoms and electrostatic interactions (dipole-dipole alignments of C-F bonds) strongly dictates the preferred conformations. semanticscholar.org The polarity of the surrounding medium also significantly influences the conformational preferences, with different conformers being favored in the gas phase compared to polar solvents like water. semanticscholar.org
Table 1: Comparison of Conformational Complexity in Propanoic Acid and its Perfluorinated Analog
| Compound | Typical Number of Stable Monomeric Conformers Identified Computationally | Key Conformational Descriptors |
|---|---|---|
| Propanoic Acid | 4 | Involves rotation around C-C and C-O bonds |
| Perfluoropropionic Acid | 3 | gauche-syn, syn-syn, gauche-anti mdpi.com |
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations provide profound insights into the electronic structure and chemical reactivity of molecules, which are otherwise difficult to obtain experimentally. For fluorinated compounds, these methods are crucial for understanding the effects of fluorination on chemical properties. Density Functional Theory (DFT) is a widely used method for this purpose, enabling the calculation of various molecular properties and reactivity descriptors. mdpi.com
Increased Acidity: The fluoroalkyl group strongly stabilizes the carboxylate anion (conjugate base) through an inductive effect, making fluorinated carboxylic acids much stronger acids than their hydrocarbon counterparts. Computational studies predict the pKa of long-chain perfluoroalkyl carboxylic acids to be close to zero, in contrast to a pKa of around 4.8 for nonanoic acid. researchgate.netnih.gov
Chemical Stability: The C-F bond is one of the strongest single bonds in organic chemistry. mdpi.com Quantum chemical calculations can quantify this strength by determining the Bond Dissociation Energy (BDE). The BDE for C-F bonds in fluoroalkanes is significantly higher than for C-H bonds, contributing to the high thermal and chemical stability of these compounds. mdpi.com Calculations have shown that BDEs can vary depending on the position of the C-F bond within the molecule. mdpi.com
Reactivity Descriptors: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand a molecule's ability to act as an electron donor or acceptor. researchgate.net For fluorinated acids, the electron density in the HOMO is often concentrated on the carboxyl group, indicating this is a likely site for electrophilic attack or oxidation, while the LUMO may be distributed along the carbon backbone. researchgate.net Electrostatic potential maps, another output of these calculations, visualize the charge distribution and are used to predict sites for nucleophilic or electrophilic attack.
Table 2: Representative Bond Dissociation Energies (BDEs) Calculated via DFT
| Bond Type | Molecule Type | Typical BDE (kcal/mol) |
|---|---|---|
| Primary C-F | Perfluoroalkane | 115 - 123 |
| Secondary C-F | Perfluoroalkane | 106 - 114 |
| C-H | Alkane | ~105 |
| C-C | Alkane | ~88 |
Molecular Dynamics Simulations of Interactions with Environmental and Biological Components
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed, atomistic view of molecular behavior and interactions, bridging the gap between molecular structure and macroscopic properties. For an amphiphilic molecule like this compound, with its distinct polar carboxylic head and a partially fluorinated, hydrophobic/lipophobic tail, MD simulations are invaluable for understanding its complex interactions in different environments.
Interactions with Environmental Components: In environmental systems, the behavior of fluorinated carboxylic acids is largely governed by their interactions at interfaces, such as air-water or sediment-water interfaces. MD simulations can model the aggregation and orientation of these surfactant-like molecules at such interfaces. nih.govelsevierpure.com
Air-Water Interface: Simulations show that molecules like this compound will accumulate at the air-water interface, orienting themselves with the polar carboxylate head group in the water phase and the fluorinated tail pointing towards the air. nih.gov This behavior is responsible for their ability to lower the surface tension of water.
Sorption to Surfaces: MD can be used to investigate the mechanisms of adsorption onto environmental solids like minerals, organic carbon, or microplastics. nih.govcustomer-oci.com These simulations can reveal the specific binding sites and calculate the free energy of adsorption, helping to predict the environmental fate and transport of the compound. customer-oci.com The simulations can elucidate the roles of hydrophobic interactions (between the tail and nonpolar surfaces) and electrostatic interactions (between the charged head group and charged surfaces).
Interactions with Biological Components: In biological systems, fluorinated acids are known to interact with proteins, which can be a key factor in their bioaccumulation and toxicity. MD simulations are extensively used to study these protein-ligand interactions in atomic detail. oup.com
Protein Binding: Simulations can model the process of this compound binding to proteins such as serum albumin or fatty acid-binding proteins, which are major transporters in the bloodstream. researchgate.netbohrium.com
Binding Affinity and Conformation: By placing the molecule in the binding site of a protein, MD simulations can assess the stability of the resulting complex. oup.com They can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Furthermore, these simulations can be used to calculate the binding free energy, providing a quantitative measure of binding affinity that can be compared with experimental data. bohrium.com This information is critical for understanding how these molecules are transported and distributed within an organism.
Table 3: Applications of Molecular Dynamics (MD) Simulations for this compound
| System | Studied Phenomena | Key Insights |
|---|---|---|
| Environmental | Air-Water Interface | Molecular orientation, surface tension reduction, aggregation nih.gov |
| Water-Solid Interface | Adsorption mechanisms, binding free energy to surfaces like microplastics customer-oci.com | |
| Biological | Protein-Ligand Complex | Identification of binding sites, key amino acid interactions oup.com |
| Cell Membrane | Partitioning into lipid bilayers, membrane disruption mechanisms |
Future Research Directions and Emerging Paradigms for 2,2,3,3,4,4,5 Heptafluorononanoic Acid
Development of Novel and Sustainable Synthetic Routes for Highly Fluorinated Compounds
The traditional synthesis of fluorinated compounds often relies on harsh chemicals, such as hazardous hydrogen fluoride (B91410) (HF) gas, in energy-intensive processes. renewable-carbon.euox.ac.uk The future of fluorochemical production is geared towards greener, safer, and more sustainable methods that minimize environmental impact.
One promising avenue is the direct use of naturally occurring minerals like fluorspar (CaF2), bypassing the need for HF production entirely. ox.ac.uk Researchers at the University of Oxford have developed a mechanochemical process where CaF2 is ground with potassium phosphate (B84403) to create a powdered product, dubbed "Fluoromix," which can be used to synthesize various fluorochemicals with high yields. ox.ac.uk This method has the potential to streamline the supply chain, reduce energy consumption, and lower the industry's carbon footprint. ox.ac.uk
Another paradigm shift involves biocatalysis and metabolic engineering. The EU-funded SinFonia project, for instance, aims to engineer the bacterium Pseudomonas putida to function as a "cell factory" for producing fluorinated polymers. renewable-carbon.eu This approach utilizes specific enzymes that can create the exceptionally strong carbon-fluorine (C-F) bond in a controlled, bio-based manner, circumventing the toxic by-products associated with traditional chemistry. renewable-carbon.eu Enzymatic synthesis, using platforms like cytochrome P450, is also being explored to introduce fluorine atoms into organic molecules with high selectivity under mild conditions, offering a sustainable alternative to conventional chemical methods that require precious metals and extreme conditions. nih.gov
Table 1: Comparison of Synthetic Routes for Fluorinated Compounds
| Feature | Traditional Chemistry | Emerging Sustainable Routes |
|---|---|---|
| Fluorine Source | Hazardous Hydrogen Fluoride (HF) gas | Naturally occurring fluorspar (CaF2), Caesium fluoride |
| Process Conditions | High temperature and pressure | Ambient temperature/pressure, mechanochemical grinding |
| Catalysts | Often precious metals | Enzymes, engineered microorganisms (Pseudomonas putida) |
| By-products | Toxic and environmentally harmful | Minimal, often biodegradable |
| Safety | High risk due to corrosive and toxic reagents | Significantly enhanced safety, avoids hazardous intermediates |
| Sustainability | High energy consumption, large carbon footprint | Lower energy requirements, potential for bio-based feedstock |
Unraveling Complex Environmental Transport Phenomena and Source Attribution
Due to their high aqueous solubility and lower tendency to adsorb to solids, short-chain PFAS like 2,2,3,3,4,4,5-Heptafluorononanoic acid are highly mobile in the environment. nih.govresearchgate.net This mobility gives them a greater potential for long-range transport compared to their long-chain counterparts, leading to their detection in remote regions. nih.gov Their transport can be facilitated by the atmospheric movement of volatile precursor compounds which then degrade into persistent short-chain PFAAs. nih.gov
Understanding the environmental fate of these compounds is complicated by their surfactant nature, which causes them to accumulate at interfaces between different environmental media, such as soil/water and water/air. itrcweb.orgnih.gov This behavior can be different from other contaminants and affects how they move through the subsurface. itrcweb.org
Source attribution, or forensic environmental tracking, is a critical emerging field. Scientists can generate a "PFAS fingerprint" for a contaminated site by analyzing the specific mixture and ratios of different PFAS present. nih.gov For example, the presence of 5:3 fluorotelomer carboxylic acid (FTCA) can be an indicator that a landfill is the source of contamination. enviro.wiki Similarly, specific ratios of compounds like PFHxS to PFOS can point to a particular industrial source or the use of certain types of aqueous film-forming foam (AFFF). nih.gov However, these fingerprints must be interpreted carefully, as environmental processes like the transformation of precursor compounds can alter the ratios over time. nih.gov
Table 2: Environmental Transport Characteristics of Short-Chain vs. Long-Chain PFAS
| Property | Short-Chain PFAS (e.g., this compound) | Long-Chain PFAS (e.g., PFOA, PFOS) |
|---|---|---|
| Water Solubility | High | Lower |
| Mobility in Water | High, leading to widespread plume migration nih.gov | Lower, more prone to retardation |
| Adsorption to Soil/Sediment | Low nih.govresearchgate.net | High |
| Bioaccumulation Potential | Assumed to be lower, but still a concern nih.gov | High |
| Long-Range Transport | High, often via atmospheric transport of precursors nih.gov | Lower, primarily through ocean currents |
Discovery of Highly Efficient Biodegradation Pathways and Organisms
For years, the carbon-fluorine bond was considered too strong to be broken by biological processes, earning PFAS the moniker "forever chemicals." ucr.eduenvirotecmagazine.com However, recent research has confirmed that polyfluorinated compounds are indeed biodegradable. nih.gov Scientific literature now details the ability of certain microorganisms to catalyze the defluorination of PFAS. nih.govehn.org
Researchers have identified bacterial strains, such as those from the genera Pseudomonas and Acidimicrobium, that can degrade PFAS under both aerobic and anaerobic conditions. researchgate.net Fungi have also been shown to play a role in this process. researchgate.net The key to this capability lies in specific enzymes like dehalogenases and oxygenases. researchgate.net For example, engineers at UC Riverside discovered that common microorganisms found in activated sludge can break the C-F bond in certain fluorinated carboxylic acids under anaerobic conditions, particularly when a carbon-carbon double bond is present near the carboxyl group. ucr.eduenvirotecmagazine.com
While complete mineralization is the ultimate goal, many biotransformation processes involve multiple steps. nih.gov Often, precursor compounds are broken down into more stable terminal products like perfluoroalkyl carboxylic acids (PFCAs). nih.gov A meta-analysis of 97 studies found that biotransformation was more likely under aerobic conditions and when initiated with higher concentrations of PFAS containing fewer fluorine atoms. acs.org Future work is focused on elucidating the specific metabolic pathways, identifying the responsible genes and enzymes, and harnessing these organisms for practical bioremediation. nih.govehn.org
Innovation in Remediation Technologies for Persistent Fluorinated Substances
The removal of highly mobile, short-chain PFAS from water is a significant challenge for conventional treatment methods. mdpi.com This has spurred innovation in remediation technologies aimed at either separating and concentrating the compounds or destroying them completely.
Adsorption Technologies:
Granular Activated Carbon (GAC): GAC is a widely used and cost-effective method for removing PFAS, particularly long-chain variants, from water through surface adsorption. nih.govr3sustainability.com However, it is less effective for short-chain PFAS. mdpi.comr3sustainability.com The carbon media eventually becomes saturated and must be replaced and disposed of, creating a solid waste stream. adec-innovations.com
Ion Exchange (IX) Resins: These synthetic resins are highly effective at removing both short- and long-chain PFAS. r3sustainability.comadec-innovations.com They work by attracting and binding the charged PFAS molecules. Some resins can be regenerated, but this process creates a concentrated waste brine that requires further treatment or disposal. adec-innovations.com
Destructive Technologies:
Supercritical Water Oxidation (SCWO): This technology subjects PFAS-contaminated water to high temperatures and pressures, breaking the C-F bond and oxidizing the compounds into harmless products like carbon dioxide and fluoride. r3sustainability.com SCWO can achieve near-total PFAS destruction but has high capital and operational costs. r3sustainability.com
Electrochemical Oxidation (EO): EO uses an electric current to generate powerful oxidizing agents on the surface of an electrode, which then degrade PFAS molecules. nih.gov This method can be coupled with IX resin systems to treat the concentrated waste stream from regeneration. clu-in.org
Mechanochemical Destruction (MCD): This process involves ball milling contaminated solids with chemical reagents. The mechanical energy induces chemical reactions that break the C-F bonds. nih.gov MCD is unique in that it treats materials in a solid phase without combustion. nih.gov
Other emerging technologies include reverse osmosis, which uses high-pressure membranes to separate PFAS from water, and various advanced oxidation processes. adec-innovations.cominnovationnewsnetwork.com The trend is toward integrated "treatment train" approaches that combine multiple technologies to achieve efficient and complete remediation. r3sustainability.comclu-in.org
Table 3: Overview of PFAS Remediation Technologies
| Technology | Mechanism | Effectiveness for Short-Chains | Pros | Cons |
|---|---|---|---|---|
| Granular Activated Carbon (GAC) | Adsorption | Less Effective r3sustainability.com | Proven, cost-effective r3sustainability.com | Requires media replacement, generates solid waste r3sustainability.comadec-innovations.com |
| Ion Exchange (IX) Resins | Ion Attraction/Binding | Highly Effective r3sustainability.comadec-innovations.com | High removal efficiency, regenerable r3sustainability.com | Concentrated waste requires disposal/destruction adec-innovations.com |
| Supercritical Water Oxidation (SCWO) | Destruction (High T/P) | Effective | Near-total destruction (>99.99%), no residual waste r3sustainability.com | High capital and operational costs r3sustainability.com |
| Electrochemical Oxidation (EO) | Destruction (Oxidation) | Effective | Destroys PFAS molecules | Can have high energy consumption |
| Reverse Osmosis (RO) | Separation (Membrane) | Highly Effective (>90%) adec-innovations.com | Removes a wide range of PFAS adec-innovations.com | Produces a high-strength concentrated waste brine adec-innovations.com |
Integration of Systems Biology and Omics Approaches in Environmental Biotransformation Studies
To move beyond simply observing PFAS biodegradation to truly understanding and engineering it, researchers are turning to systems biology and high-throughput 'omics' technologies. doi.org These approaches provide a comprehensive view of the molecular changes that occur within an organism or microbial community when exposed to compounds like this compound. nih.gov
Transcriptomics: This studies the complete set of RNA transcripts produced by an organism, revealing which genes are activated or deactivated in response to PFAS exposure. This can help identify the genes encoding for the enzymes responsible for defluorination. doi.orgnih.gov
Proteomics: This is the large-scale study of proteins, the functional workhorses of the cell. By identifying which proteins are more abundant during PFAS degradation, scientists can pinpoint the specific enzymes directly involved in the biotransformation pathways. doi.orgnih.gov
Metabolomics: This involves analyzing the complete set of small-molecule metabolites within a cell or organism. It can identify the intermediate and final products of PFAS breakdown, helping to fully map the degradation pathways. doi.orgnih.gov
By integrating these multi-omics datasets, scientists can build detailed models of how microorganisms metabolize these persistent chemicals. nih.gov This holistic understanding is crucial for developing effective bioremediation strategies, as it allows for the identification of key biochemical pathways, the discovery of novel enzymes, and the potential to genetically engineer microorganisms for enhanced degradation capabilities. acs.orgtorrens.edu.au This approach represents a shift from a trial-and-error discovery process to a more predictive and design-oriented paradigm for tackling PFAS contamination. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 2,2,3,3,4,4,5-Heptafluorononanoic acid in environmental samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize chromatographic separation using a C18 column and a mobile phase of methanol/water with 2 mM ammonium acetate. Calibrate with isotopically labeled internal standards (e.g., ¹³C-PFNA) to correct matrix effects. Detection limits typically range from 0.082 to 0.1 ng/mL, depending on sample preparation .
Q. How can the structural configuration of this compound be confirmed?
- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) to resolve fluorine and proton environments. Compare chemical shifts with reference data for perfluorinated carboxylic acids (e.g., δ¹⁹F peaks between -80 to -120 ppm for CF₂/CF₃ groups). Pair with Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and C-F stretches at 1100–1300 cm⁻¹ .
Q. What synthetic routes are used to prepare perfluorinated carboxylic acids like this compound?
- Methodological Answer : Synthesize via electrochemical fluorination (ECF) of nonanoic acid derivatives or telomerization of tetrafluoroethylene. Post-synthesis, purify using fractional distillation under reduced pressure (e.g., 50–100°C at 10 mmHg). Confirm purity via gas chromatography (GC) with flame ionization detection (FID) .
Advanced Research Questions
Q. How should experimental designs account for cross-contamination when analyzing trace levels of this compound?
- Methodological Answer : Implement blank controls (lab and field) to detect background contamination. Use fluoropolymer-free labware (e.g., polypropylene instead of PTFE). Pre-treat samples with solid-phase extraction (SPE) cartridges (e.g., WAX or GCB sorbents) to isolate PFAS. Validate recovery rates (70–120%) using spiked matrices .
Q. How can researchers resolve discrepancies in bioaccumulation data for this compound across different aquatic species?
- Methodological Answer : Conduct species-specific bioconcentration factor (BCF) assays under controlled pH (7–8) and temperature (20–25°C). Measure tissue concentrations via LC-MS/MS and normalize to lipid content. Use compartmental pharmacokinetic modeling to account for metabolic degradation rates. Compare results with structurally similar PFAS (e.g., PFNA or PFOA) to identify chain-length-dependent trends .
Q. What strategies optimize chromatographic separation of this compound from co-eluting PFAS isomers?
- Methodological Answer : Employ ultra-performance liquid chromatography (UPLC) with a 1.7 µm C18 column to enhance resolution. Adjust the gradient program (e.g., 5–95% methanol over 15 minutes) and add 5 mM ammonium formate to improve peak shape. Validate separation using isomer-specific standards (e.g., branched vs. linear PFAS) .
Q. How do computational methods predict the environmental persistence of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate half-lives in water and soil. Input parameters include octanol-water partition coefficients (log Kₒw) and bond dissociation energies (C-F bonds: ~485 kJ/mol). Validate predictions against experimental data from OECD 301B ready biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
